molecular formula C20H25FN2O B5683842 1-(2-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine

1-(2-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine

Cat. No. B5683842
M. Wt: 328.4 g/mol
InChI Key: WMHRNVDPSNRMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, also known as 2-F-4-MAR, is a psychoactive substance that belongs to the class of piperazine derivatives. It is a designer drug that has gained popularity among drug users due to its psychoactive effects. However, it has also attracted the attention of researchers due to its potential therapeutic applications.

Scientific Research Applications

1-(2-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. It may also affect other neurotransmitter systems such as the noradrenergic and GABAergic systems.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. It has also been shown to decrease the activity of the HPA axis, which may explain its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the pharmacology of piperazine derivatives. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential for abuse may limit its usefulness in clinical applications.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential as a tool for studying the pharmacology of piperazine derivatives and other psychoactive substances. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 4-methoxy-2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using chromatography techniques such as flash chromatography or preparative HPLC.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O/c1-15-13-20(24-3)16(2)12-17(15)14-22-8-10-23(11-9-22)19-7-5-4-6-18(19)21/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHRNVDPSNRMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine

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